An In-Depth Technical Guide to the Chemical and Physical Properties of Nonanal-d2
An In-Depth Technical Guide to the Chemical and Physical Properties of Nonanal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal-d2, a deuterated isotopologue of nonanal, serves as a valuable tool in various scientific disciplines, particularly in metabolism, pharmacokinetic studies, and as an internal standard for quantitative analysis. Its deuterium labeling provides a distinct mass spectrometric signature, allowing for precise tracking and quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical and physical properties of Nonanal-d2, details on its synthesis and analysis, and its relevance in biological pathways.
Chemical and Physical Properties
The incorporation of two deuterium atoms into the nonanal molecule imparts a slight increase in its molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications. The physicochemical properties of Nonanal-d2 are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6,7-dideuteriononanal | [1] |
| Molecular Formula | C₉H₁₆D₂O | [1] |
| Molecular Weight | 144.25 g/mol | [1] |
| Physical State | Colorless to pale liquid | [1] |
| Boiling Point | Approximately 190-196 °C | [2] |
| Density | Approximately 0.826 g/cm³ at 20 °C | |
| Vapor Pressure | Approximately 0.35 hPa at 25 °C | |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform, DMSO); Insoluble in water. | |
| Purity (GC) | >95.0% |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Nonanal-d2 are not extensively published. However, based on established methods for the synthesis of deuterated aldehydes and their analysis, the following general procedures can be outlined.
Synthesis of Nonanal-d2
Nonanal-d2 is typically synthesized via two primary routes: regioselective hydroformylation and isotopic exchange reactions.
1. Regioselective Hydroformylation of Deuterated 1-Octene:
This method involves the reaction of deuterated 1-octene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a rhodium catalyst. The use of specific phosphine ligands helps to direct the addition of the formyl group to the terminal carbon, yielding Nonanal-d2 with high regioselectivity.
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Reaction Scheme: D₂C=CH(CH₂)₅CH₃ + CO + H₂ → D₂HC-CH₂(CH₂)₅CH₂CHO
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Catalyst: A rhodium complex with multidentate phosphine ligands is often employed to enhance regioselectivity and suppress side reactions like hydrogenation and isomerization.
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Reaction Conditions: The reaction is typically carried out under moderate pressure of H₂/CO gas at an elevated temperature. The specific conditions (pressure, temperature, reaction time) would be optimized based on the catalyst system used.
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Work-up and Purification: Following the reaction, the catalyst is typically removed, and the product is purified by distillation or column chromatography.
2. Isotopic Exchange Reaction:
This method involves the exchange of hydrogen atoms for deuterium atoms on the nonanal molecule. This is often achieved by treating nonanal with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.
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Reaction Scheme: CH₃(CH₂)₇CHO + D₂O --(catalyst)--> CH₃(CH₂)₅CD₂CH₂CHO
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Catalyst: Palladium on carbon (Pd/C) or platinum-based catalysts can be used to facilitate the exchange reaction. Acid or base catalysis can also be employed.
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Reaction Conditions: The reaction is typically stirred at a specific temperature for a period sufficient to achieve the desired level of deuteration.
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Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any remaining D₂O. This often involves extraction with an organic solvent, followed by drying and purification of the Nonanal-d2 product, typically by distillation.
Spectroscopic Analysis of Nonanal-d2
The analysis of Nonanal-d2 relies on standard spectroscopic techniques. The presence of deuterium atoms leads to characteristic differences in the spectra compared to non-deuterated nonanal.
1. Mass Spectrometry (MS):
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Methodology: A sample of Nonanal-d2 is introduced into a mass spectrometer, typically via gas chromatography (GC-MS). In the ion source, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
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Expected Results: The molecular ion peak for Nonanal-d2 is expected at an m/z of 144, which is two mass units higher than that of nonanal (m/z 142). The fragmentation pattern will also show characteristic shifts for fragments containing the deuterium atoms.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Methodology: A sample of Nonanal-d2 is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired.
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Expected Results:
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¹H NMR: The signals corresponding to the protons at the 6 and 7 positions will be absent or significantly reduced in intensity. The remaining proton signals will be consistent with the nonanal structure.
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¹³C NMR: The carbon atoms bonded to deuterium (C6 and C7) will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shifts of these carbons may also be slightly shifted upfield compared to nonanal.
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²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the 6 and 7 positions.
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3. Infrared (IR) Spectroscopy:
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Methodology: An IR spectrum of a neat liquid film of Nonanal-d2 is recorded.
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Expected Results: The spectrum will show a strong absorption band characteristic of the aldehyde C=O stretch (around 1730 cm⁻¹). The C-D stretching vibrations are expected to appear in the region of 2100-2200 cm⁻¹, which is at a lower frequency than the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Biological Significance and Applications
Nonanal is a naturally occurring aldehyde that is a product of lipid peroxidation, a process where reactive oxygen species damage lipids in cell membranes. This process is implicated in oxidative stress and is associated with various physiological and pathological conditions.
Role in Lipid Peroxidation
Polyunsaturated fatty acids in cell membranes are susceptible to attack by free radicals, initiating a chain reaction that leads to the formation of lipid hydroperoxides. These unstable intermediates can then decompose to form a variety of aldehydes, including nonanal.
Caption: Lipid peroxidation pathway leading to aldehyde formation.
Applications of Nonanal-d2
The primary application of Nonanal-d2 is as an internal standard in quantitative mass spectrometry. By adding a known amount of Nonanal-d2 to a biological sample, the endogenous levels of nonanal can be accurately determined. This is crucial for studies investigating oxidative stress and its role in diseases such as:
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Neurodegenerative diseases: Lipid peroxidation is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.
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Cardiovascular diseases: Oxidative damage to lipids is a key event in the development of atherosclerosis.
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Cancer: Increased oxidative stress is a hallmark of many types of cancer.
Furthermore, Nonanal-d2 can be used in metabolic studies to trace the fate of nonanal and its metabolites in biological systems.
Conclusion
Nonanal-d2 is a powerful tool for researchers and scientists in various fields. Its well-defined chemical and physical properties, combined with its utility as an internal standard and metabolic tracer, make it indispensable for the study of lipid peroxidation and oxidative stress. This guide provides a foundational understanding of this important molecule, though it is important to note that specific experimental protocols may require further optimization based on the specific application and available instrumentation.
